molecular formula C14H21N3O7S B1584331 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate CAS No. 32178-39-5

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate

Cat. No.: B1584331
CAS No.: 32178-39-5
M. Wt: 375.4 g/mol
InChI Key: OONVERUZTDGMRD-UHFFFAOYSA-M
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Description

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate is a diazonium salt characterized by the presence of a benzenediazonium group substituted with two ethoxy groups and a morpholinyl group. This compound is often used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) typically involves the diazotization of 2,5-diethoxy-4-(4-morpholinyl)aniline. The process includes the following steps:

    Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Precipitation: The resulting diazonium salt is precipitated as the sulfate by adding sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the required low temperatures and precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

    Coupling Reactions: These reactions often use phenols or aromatic amines in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group back to the aniline derivative.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo dyes and pigments are the primary products.

    Reduction Reactions: The major product is 2,5-diethoxy-4-(4-morpholinyl)aniline.

Scientific Research Applications

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of azo dyes.

    Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate
  • Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate
  • Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate

Uniqueness

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate is unique due to its specific counterion (sulfate), which can influence its solubility, stability, and reactivity. Compared to other diazonium salts with different counterions, the sulfate salt may exhibit distinct properties in terms of its reactivity and applications in various chemical processes.

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.H2O4S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-5(2,3)4/h9-10H,3-8H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONVERUZTDGMRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067660
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Molecular Weight

375.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32178-39-5
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32178-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
Source EPA DSSTox
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Record name 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium hydrogen sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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